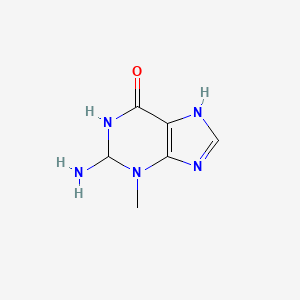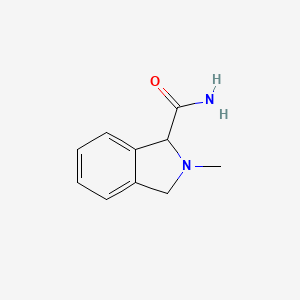
2-Methylisoindoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylisoindoline-1-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole ring system . Another method involves the use of BOP reagent to activate the carbonyl group of indole-2-carboxylic acid, converting it into the carboxamide using corresponding amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an enzyme inhibitor, particularly against enzymes like HLGP and HIV-1.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylisoindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
Comparison with Similar Compounds
- Indole-2-carboxamide
- Indole-3-carboxamide
- Azaindole derivatives
Comparison: 2-Methylisoindoline-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide moiety at the 1-position. This structural feature gives it distinct biological activities compared to other indole derivatives. For example, indole-2-carboxamide derivatives are known for their inhibitory activity against HLGP and HIV-1, while indole-3-carboxamide derivatives have shown activity against other enzymes and proteins .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-4-2-3-5-8(7)9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
InChI Key |
KSMXGUQXDJJPNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
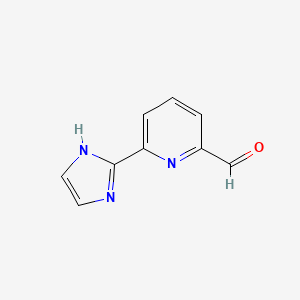
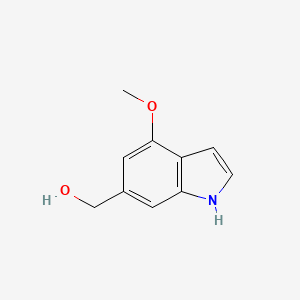
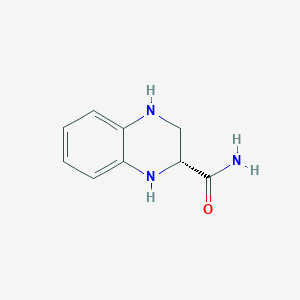
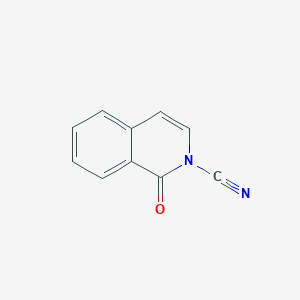
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)
